molecular formula C10H10ClFN2O2 B12436422 [[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate

[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate

Cat. No.: B12436422
M. Wt: 244.65 g/mol
InChI Key: AAGSSAMWQJHDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of [[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate typically involves the reaction of 3-fluoroaniline with 2-chloropropanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond between the amino group of the aniline and the carbonyl group of the chloropropanoic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate undergoes various types of chemical reactions, including:

Scientific Research Applications

[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chloropropanoate ester can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate can be compared with similar compounds such as:

    [Amino-(4-fluorophenyl)methylidene]amino 2-chloropropanoate: Similar structure but with a fluorine atom at the 4-position instead of the 3-position.

    [Amino-(3-chlorophenyl)methylidene]amino 2-chloropropanoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    [Amino-(3-fluorophenyl)methylidene]amino 2-bromopropanoate: Similar structure but with a bromine atom instead of a chlorine atom.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

[[amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)10(15)16-14-9(13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGSSAMWQJHDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC(=CC=C1)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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